3-formyl-N-phenylbenzenesulfonamide
Overview
Description
3-formyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₁NO₃S. It is characterized by the presence of a formyl group (CHO) attached to a benzene ring, which is further connected to a sulfonamide group (SO₂NH₂) and a phenyl group (C₆H₅). This compound is typically found as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-N-phenylbenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of N-phenylbenzenesulfonamide with a formylating agent such as formic acid or ethyl formate in the presence of a catalyst. The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product with good to high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate the use of solid acid catalysts, such as sulfonated rice husk ash, to promote the formylation reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
3-formyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: 3-carboxy-N-phenylbenzenesulfonamide
Reduction: 3-hydroxymethyl-N-phenylbenzenesulfonamide
Substitution: Derivatives with different substituents on the sulfonamide nitrogen
Scientific Research Applications
3-formyl-N-phenylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-formyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the sulfonamide group can interact with various biological receptors, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzenesulfonamide: Lacks the formyl group, resulting in different chemical reactivity and biological activity.
3-formylbenzenesulfonamide: Lacks the phenyl group, leading to variations in its chemical properties and applications.
N-phenyl-3-hydroxybenzenesulfonamide:
Uniqueness
3-formyl-N-phenylbenzenesulfonamide is unique due to the presence of both the formyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Properties
IUPAC Name |
3-formyl-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-10-11-5-4-8-13(9-11)18(16,17)14-12-6-2-1-3-7-12/h1-10,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHFAJDSLKLMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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